Product packaging for Aspoxicillin Trihydrate(Cat. No.:CAS No. 117774-38-6)

Aspoxicillin Trihydrate

Cat. No.: B1253792
CAS No.: 117774-38-6
M. Wt: 547.6 g/mol
InChI Key: TXQFNMPGORBMME-GPIZLFNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspoxicillin Trihydrate is a semisynthetic beta-lactam antibiotic belonging to the aminopenicillin class. It exhibits bactericidal activity by specifically targeting and inhibiting penicillin-binding proteins (PBPs), which are enzymes critical for the synthesis and cross-linking of the bacterial peptidoglycan cell wall. This inhibition weakens the cell wall structure, leading to osmotic instability and eventual bacterial cell lysis and death . In research settings, this compound is a valuable tool for studying the mechanisms of antibiotic action and bacterial resistance, particularly in Gram-positive and some Gram-negative organisms. Its chemical structure includes a beta-lactam ring, and like other drugs in its class, its efficacy can be compromised by bacterial production of beta-lactamase enzymes . Researchers utilize this compound in various microbiological and pharmacological studies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N5O10S B1253792 Aspoxicillin Trihydrate CAS No. 117774-38-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

117774-38-6

Molecular Formula

C21H33N5O10S

Molecular Weight

547.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate

InChI

InChI=1S/C21H27N5O7S.3H2O/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3;;;/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33);3*1H2/t11-,13-,14-,15+,19-;;;/m1.../s1

InChI Key

TXQFNMPGORBMME-GPIZLFNGSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C.O.O.O

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C.O.O.O

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Aspoxicillin Trihydrate

Optimized Synthetic Routes for Aspoxicillin (B1665795) Trihydrate

The synthesis of Aspoxicillin, a semi-synthetic penicillin, has been the subject of optimization studies to improve efficiency and yield. researchgate.net These routes often begin with readily available precursors and involve a series of controlled chemical reactions. researchgate.netresearchgate.net

Multi-Step Synthesis Utilizing Precursors (e.g., D-Aspartic Acid and Amoxicillin (B794) Trihydrate)

A common and effective method for preparing Aspoxicillin involves a multi-step process that starts with D-Aspartic Acid and Amoxicillin Trihydrate. researchgate.netgoogle.com One patented method outlines a sequence beginning with the methyl esterification and subsequent methylamination of D-Aspartic Acid. google.com To guide the reaction, the amino group of the resulting D-2-amino-3-methylaminocarbonyl propionic acid is protected using ethyl acetoacetate. google.com

Following the protection step, a mixed anhydride (B1165640) is formed using chloroformate. google.com This activated intermediate is then reacted with the triethylamine (B128534) salt of amoxicillin. google.com The final step involves hydrolysis to remove the protecting group, yielding Aspoxicillin. google.com This strategic use of precursors and protecting groups allows for a controlled and efficient assembly of the final molecule. researchgate.netgoogle.com The chemical structure of the synthesized Aspoxicillin is typically verified using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). researchgate.net

Analysis of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is a critical aspect of chemical synthesis, with the goal of maximizing product yield and purity while minimizing costs and waste. nih.govbeilstein-journals.org For Aspoxicillin synthesis, this involves a careful analysis of variables such as temperature, solvents, catalysts, and reaction time at each step of the multi-step process. nih.gov

The process of optimizing reaction variables can be approached systematically. nih.gov For instance, one variable can be adjusted at a time (One-Factor-at-a-Time, OFAT) to determine its impact on yield. nih.gov More advanced methods like Design of Experiments (DoE) allow for the simultaneous investigation of multiple factors, providing a more comprehensive understanding of their interactions. nih.gov In the synthesis of Aspoxicillin, a reported method achieved a final yield of 89.2% with a purity of 99.0% after purification by recrystallization. google.com Another process starting with D-Aspartic acid involved steps with individual yields as high as 90.2% for the initial esterification step. google.com The ultimate aim is to develop a synthetic route that is not only efficient and high-yielding but also scalable for industrial production. researchgate.netnih.gov

Table 1: Reported Yields in Aspoxicillin Synthesis This table is interactive. Click on the headers to sort the data.

Step/Process Reported Yield Purity Reference
Overall Synthesis & Recrystallization 89.2% 99.0% google.com
Initial Mono-esterification of D-Aspartic Acid 90.2% Not specified google.com

Design and Synthesis of Aspoxicillin Analogues and Derivatives

The modification of existing antibiotic structures is a key strategy in the development of new therapeutic agents. nih.gov This approach aims to create analogues and derivatives with improved efficacy, stability, or a different spectrum of activity. mdpi.com

Novel Synthetic Methodologies for Aspoxicillin-Related Compounds

The field of chemical synthesis is continually evolving, with new methodologies being developed to create complex molecules more efficiently. acs.org For penicillin-related compounds, this includes the development of novel synthetic routes and the application of new technologies. nih.govresearchgate.net One approach involves condensing 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, with various side chains, such as those derived from non-steroidal anti-inflammatory drugs (NSAIDs), to create new hybrid molecules. nih.govresearchgate.net

Other innovative strategies focus on constructing different heterocyclic rings, like a 2-azetidinone moiety, and attaching them to the 6-APA nucleus. mdpi.com Furthermore, the use of automated flow-based reactor platforms guided by machine learning is an emerging technique for accelerating the optimization of reaction conditions for synthesizing new chemical entities, including potential antibiotic intermediates. chemrxiv.org These advanced methods reduce reaction steps, improve yields, and allow for the exploration of a wider chemical space, potentially leading to the discovery of new and more effective antibacterial agents. nih.govmdpi.com

Molecular Mechanisms of Antimicrobial Action of Aspoxicillin Trihydrate

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of action for Aspoxicillin (B1665795) trihydrate, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. patsnap.compatsnap.com The bacterial cell wall is a critical structure, primarily composed of peptidoglycan, a polymer consisting of glycan units cross-linked by peptides. sigmaaldrich.comuomustansiriyah.edu.iq This rigid layer is essential for maintaining the cell's structural integrity, protecting it from osmotic pressure, and ensuring its survival. patsnap.comsigmaaldrich.com

Aspoxicillin disrupts the final, crucial stages of peptidoglycan synthesis. patsnap.com Specifically, it interferes with the transpeptidation process, which is responsible for cross-linking the peptide chains, thereby providing the cell wall with its strength and rigidity. patsnap.comuomustansiriyah.edu.iq By preventing these cross-links from forming, Aspoxicillin weakens the peptidoglycan structure. patsnap.com This inhibition is most effective when bacteria are actively multiplying, as this is when cell wall synthesis is most prolific. uomustansiriyah.edu.iq Since mammalian cells lack a peptidoglycan cell wall, this mechanism allows for selective toxicity against bacteria. sigmaaldrich.com

Aspoxicillin Trihydrate Interaction with Penicillin-Binding Proteins (PBPs)

The molecular targets of Aspoxicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.com These enzymes, located in the bacterial cell membrane, are transpeptidases that catalyze the final steps of peptidoglycan assembly. patsnap.comuomustansiriyah.edu.iq By binding to these essential proteins, Aspoxicillin inactivates them, leading to the disruption of cell wall construction. patsnap.com

Different beta-lactam antibiotics exhibit varying affinities for the specific PBPs within a bacterial species. uomustansiriyah.edu.iqnih.gov In a model organism like Escherichia coli, there are several types of PBPs, each with a distinct role in cell elongation, shape maintenance, and division. nih.gov The high-molecular-weight PBPs (PBP1a, 1b, 2, and 3) are the primary lethal targets for penicillins. softbeam.net

The table below shows the characteristic functions of key PBPs in E. coli and the morphological consequences of their inhibition, which provides a framework for understanding Aspoxicillin's effects.

PBP TargetFunction in E. coliConsequence of Inhibition
PBP 1a/1b Peptidoglycan transpeptidase (cell elongation)Rapid cell lysis
PBP 2 Peptidoglycan transpeptidase (cell shape maintenance)Production of round, ovoid cells (spheroplasts)
PBP 3 (FtsI) Peptidoglycan transpeptidase (septum formation for cell division)Filamentation (inhibition of cell division)
PBP 4, 5, 6 Carboxypeptidases (low molecular weight)Non-lethal effects

This table is based on established knowledge of E. coli PBPs. nih.govsoftbeam.netnih.gov

The inhibitory action of Aspoxicillin is rooted in its structural similarity to the natural substrate of PBPs, the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptide. uomustansiriyah.edu.iqeuropa.eu This molecular mimicry allows the antibiotic to enter the active site of the PBP. wikipedia.org

Once in the active site, the highly reactive β-lactam ring of Aspoxicillin is attacked by a serine residue that is crucial for the enzyme's catalytic activity. wikipedia.org This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. patsnap.comwikipedia.org This bond effectively inactivates the PBP, preventing it from carrying out its function in cell wall synthesis. wikipedia.org This irreversible inhibition is a hallmark of the penicillin class of antibiotics. softbeam.netwikipedia.org

Affinity Profiling for Specific PBPs in Model Bacterial Strains (e.g., Escherichia coli K-12)

Cellular Effects Leading to Bactericidal Activity

The inhibition of PBP activity and the consequent disruption of cell wall synthesis trigger a cascade of events that culminate in bacterial cell death. patsnap.com

Without a properly maintained cell wall, the bacterium cannot withstand the high internal osmotic pressure, making it susceptible to rupture. patsnap.comuomustansiriyah.edu.iq Exposure to Aspoxicillin leads to distinct morphological changes. Research indicates that Aspoxicillin induces a dose-dependent increase in cell wall damage. researchgate.net The effects observed are often more potent than those caused by other penicillins like piperacillin (B28561). researchgate.net

Depending on the specific PBPs targeted, bacteria may exhibit filamentation (if cell division is inhibited but growth continues) or form spheroplasts (spherical, cell wall-deficient bodies) before they ultimately lyse. nih.govresearchgate.netnih.gov The formation of these aberrant shapes is a direct visual confirmation of the antibiotic's interference with cell wall construction, leading to eventual cell lysis. nih.gov

The bactericidal effect of Aspoxicillin is not solely a passive result of a weakened cell wall; it also involves the active participation of the bacterium's own enzymes. nih.gov The disruption of peptidoglycan synthesis can trigger the activation of bacterial autolytic enzymes, or autolysins. nih.govdrugbank.com These enzymes are normally involved in controlled cell wall remodeling during growth and division. frontiersin.org However, in the presence of a beta-lactam antibiotic, their activity becomes unregulated, leading to excessive degradation of the existing peptidoglycan matrix. nih.govfrontiersin.org This activation of autolytic systems accelerates the breakdown of the cell wall, hastening cell lysis and contributing significantly to the bactericidal efficacy of Aspoxicillin. nih.govnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Aspoxicillin Trihydrate

In Vitro Pharmacokinetic Profiling

In vitro studies are crucial for characterizing the fundamental properties of a drug candidate, such as its binding to plasma proteins, which influences its distribution and availability to target tissues.

Protein Binding Characteristics Compared to Other Penicillins

The extent to which a drug binds to serum proteins is a critical pharmacokinetic parameter. A lower binding rate generally results in a higher concentration of the free, active drug in circulation, allowing for better tissue penetration. Aspoxicillin (B1665795) exhibits a notably low rate of binding to serum proteins when compared to other penicillin derivatives. Current time information in 小県郡, JP.ltl-pharma.com

Studies on its binding to human serum have yielded slightly different values depending on the methodology used: 25.0% as measured by the agar (B569324) plate diffusion method, 22.4% by gel filtration, and 16.6% by equilibrium dialysis. ltl-pharma.com This low level of protein binding is a distinguishing feature compared to other penicillins like ampicillin, which shows a binding rate of approximately 10.6% to 30.0%. kegg.jp This characteristic suggests that a significant fraction of aspoxicillin in the bloodstream is unbound and pharmacologically active. cygni.co.jp

Table 1: Comparative Serum Protein Binding of Penicillins

Compound Serum Protein Binding Rate (%) Method/Species
Aspoxicillin 16.6% - 25.0% Equilibrium Dialysis, Gel Filtration, Agar Diffusion (Human) ltl-pharma.com
Ampicillin ~20% Not specified japic.or.jp
Amoxicillin (B794) 10.6% - 30.0% In vitro (Human) kegg.jp
Piperacillin (B28561) Higher than Aspoxicillin Qualitative Comparison Current time information in 小県郡, JP.ltl-pharma.com
Sulbenicillin Higher than Aspoxicillin Qualitative Comparison Current time information in 小県郡, JP.ltl-pharma.com

Pharmacokinetics in Preclinical Animal Models

The evaluation of a drug's pharmacokinetic profile in animal models is essential to predict its behavior in humans. Studies in both rodent and non-rodent species provide a comprehensive view of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of aspoxicillin.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent and Non-Rodent Species

Preclinical ADME studies have been conducted in mice, rats, cattle, and pigs, revealing a profile characterized by effective absorption, wide distribution, and primary elimination through the kidneys. jantianim.org

In rodent models , a study in rats compared the pharmacokinetics of six penicillin derivatives, including aspoxicillin. mhlw.go.jp The study highlighted the role of hydrophilicity, a property enhanced in aspoxicillin by a hydroxyl group, in influencing its pharmacokinetic behavior. More hydrophilic penicillins like aspoxicillin demonstrated higher serum concentrations and were predominantly excreted into the urine. In contrast, more hydrophobic compounds were mainly eliminated via the bile. mhlw.go.jp This indicates that metabolism of aspoxicillin is likely minimal, with the majority of the drug excreted in its active form. Current time information in 小県郡, JP. In mice, intramuscular administration of aspoxicillin resulted in higher and more sustained concentrations in both serum and lung tissue compared to ampicillin. jantianim.org

In non-rodent species such as cattle, intravenous administration of aspoxicillin at a dose of 10 mg/kg resulted in a plasma concentration of 41.1 µg/ml just five minutes post-administration. jantianim.org The primary route of excretion for aspoxicillin is the kidneys, with approximately 79% of the drug eliminated in the urine, while hepatic excretion accounts for a very small fraction (~0.43%). antibiotic-books.jp Safety studies in both cattle and pigs have shown no drug-related abnormalities. jantianim.org

Half-Life Determination in Animal Serum (e.g., Mouse)

The serum half-life of a drug is a key determinant of its dosing frequency. Aspoxicillin has a relatively long half-life compared to other penicillins. mhlw.go.jp In mice, the serum half-life has been determined to be 55 minutes. ucl.ac.be In a study involving cattle, a biological half-life of approximately 79 minutes was observed following intravenous administration. jantianim.org

Table 2: Serum Half-Life of Aspoxicillin in Different Species

Species Half-Life Route of Administration
Mouse 55 minutes Not Specified ucl.ac.be
Cattle ~79 minutes Intravenous jantianim.org

Tissue Distribution and Accumulation Patterns (e.g., Intestine, Liver, Kidney in Rats)

Effective tissue penetration is vital for an antibiotic to reach the site of infection. Studies show that aspoxicillin achieves satisfactory distribution into various tissues and body fluids. Current time information in 小県郡, JP.antibiotic-books.jp

While specific concentration data in the intestine, liver, and kidney of rats is not detailed in the available literature, studies in cattle provide valuable insight into its distribution patterns. Thirty minutes after a 10 mg/kg intravenous dose in calves, aspoxicillin concentrations were measured in major organs. The highest concentrations were found in the organs of excretion, namely the kidney and bile. Significant levels were also detected in the lung, which is a common site of infection. jantianim.org This favorable distribution to key tissues supports its therapeutic potential. jantianim.org The higher hydrophilicity of aspoxicillin contributes to its higher and more persistent serum levels, which in turn facilitates its distribution. mhlw.go.jp

Table 3: Tissue Distribution of Aspoxicillin in Calves (3-4 months old) 30 Minutes After 10 mg/kg IV Dose

Tissue Concentration (µg/g or µg/ml)
Kidney 35.80
Bile 20.20
Fourth Stomach 5.51
Lung 5.12
Liver 4.80
Spleen 2.56
Heart 2.16
Muscle 1.88

Data sourced from a study by the Animal Antimicrobial Agent Research Society jantianim.org

Role of Specific Transporter Systems in Aspoxicillin Disposition

The movement of drugs across cell membranes is often mediated by transporter proteins. For β-lactam antibiotics, which are typically organic anions, transporters in the kidney and liver play a significant role in their elimination. While direct studies on aspoxicillin are limited, data from its parent compound, amoxicillin, suggest the involvement of organic anion transporters (OATs). note.com

Amoxicillin is known to be a substrate for OAT1 and OAT3, which are primarily located in the renal proximal tubules and are responsible for secreting drugs from the blood into the urine. note.com The excretion of amoxicillin can be inhibited by probenecid, a classic inhibitor of OATs. note.com Given that aspoxicillin is also a hydrophilic penicillin derivative that is predominantly cleared by the kidneys, it is highly probable that its disposition is also mediated by renal organic anion transporters like OAT1 and OAT3. mhlw.go.jpantibiotic-books.jp Peptide transporters (PEPT) are also known to be involved in the transport of some cephalosporins, but their role in aspoxicillin transport has not been established. researchgate.net

Pharmacodynamic Indices in Preclinical Models

The preclinical assessment of an antibiotic's pharmacodynamic profile is crucial for predicting its potential clinical success. For Aspoxicillin Trihydrate, key pharmacodynamic indices, including the postantibiotic effect (PAE) and the correlation of pharmacokinetic parameters with efficacy, have been evaluated in various non-clinical models. These studies provide insight into the drug's mechanism of action beyond simple minimum inhibitory concentration (MIC) values and help in understanding its in vivo activity.

In Vitro and In Vivo Postantibiotic Effects (PAEs) (e.g., against Staphylococcus aureus Smith)

The postantibiotic effect (PAE) refers to the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. nih.gov Aspoxicillin, a semisynthetic penicillin derivative, has demonstrated the ability to induce a significant PAE both in laboratory settings and in animal infection models. chemsrc.comguidetopharmacology.org

Studies have specifically investigated this phenomenon against the Staphylococcus aureus Smith strain. In vitro, Aspoxicillin was found to induce a PAE of 1.7 hours. chemsrc.comresearchgate.net In a neutropenic mouse thigh infection model, the in vivo PAE was considerably longer, lasting for 5.2 hours. chemsrc.comresearchgate.net

Researchers noted that Aspoxicillin's relatively long serum half-life in mice (55 minutes) could contribute to the extended in vivo effect due to prolonged exposure to concentrations below the MIC (sub-MIC). chemsrc.comresearchgate.net To distinguish the true PAE from this sub-MIC effect, penicillinase was administered to the mice to rapidly degrade the antibiotic once its serum concentration neared the MIC. researchgate.net This experiment revealed that the in vivo PAE was reduced to 2.7 hours, suggesting that the persistent presence of sub-inhibitory drug concentrations was responsible for a substantial portion of the initial observation. researchgate.netucl.ac.be It was concluded that while Aspoxicillin induces a true PAE in vivo, this effect is supplemented by the suppression of bacterial regrowth caused by residual sub-MIC levels of the drug. researchgate.net

Model TypeOrganismObserved PAE (hours)Notes
In VitroStaphylococcus aureus Smith1.7Standard laboratory conditions. chemsrc.comresearchgate.net
In Vivo (Thigh Infection)Staphylococcus aureus Smith5.2Neutropenic mouse model. chemsrc.comresearchgate.net
In Vivo (Thigh Infection with Penicillinase)Staphylococcus aureus Smith2.7Represents the PAE after eliminating the effect of sub-MIC concentrations. researchgate.net

Correlation of Pharmacokinetic Parameters with Preclinical Efficacy

The efficacy of an antibiotic is not solely dependent on its potency but also on the concentration and duration of its presence at the site of infection. The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) is described by PK/PD indices. These indices help predict therapeutic outcomes and are critical in preclinical development. allucent.comfrontiersin.org

For β-lactam antibiotics, the class to which Aspoxicillin belongs, the most significant pharmacokinetic parameter determining therapeutic efficacy is the duration for which the free drug concentration in serum remains above the MIC of the target pathogen (ƒT>MIC). nih.goveur.nl This contrasts with other antibiotic classes, such as aminoglycosides, where the peak concentration (Cmax) or the area under the concentration-time curve (AUC) are more predictive of success. nih.goveur.nl The principle that T>MIC is the primary driver of efficacy for β-lactams has been established in various animal models. nih.gov

Antibiotic ClassPrimary PK/PD Index for EfficacyRationale
β-Lactams (including Penicillins like Aspoxicillin)Time Above MIC (T>MIC)Efficacy is primarily dependent on the duration of exposure to active drug concentrations, not the peak level. nih.goveur.nl
AminoglycosidesArea Under the Curve (AUC) / Peak Concentration (Cmax)Exhibit concentration-dependent killing. nih.goveur.nl

Antimicrobial Spectrum and Preclinical Efficacy of Aspoxicillin Trihydrate

Broad-Spectrum In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria.softbeam.netmdpi.com

Aspoxicillin (B1665795) exhibits a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria. softbeam.netresearchgate.net This characteristic makes it a versatile agent in combating various bacterial infections. The primary method for quantifying this activity is through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Profiling Against Diverse Pathogens (e.g., Actinobacillus pleuropneumoniae, Staphylococcus aureus).mdpi.com

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Aspoxicillin has been shown to be highly active against Actinobacillus pleuropneumoniae, with a MIC90 value of ≤ 0.05 μg/ml for 68 isolates. chemsrc.comnih.gov The MIC90 indicates the concentration at which 90% of the tested isolates are inhibited.

Studies have also evaluated the MIC of aspoxicillin against other pathogens. For instance, the MIC80s of aspoxicillin against Staphylococcus aureus, Enterococcus spp., Escherichia coli, and the Bacteroides fragilis group were found to be largely consistent between 1985-1986 and later studies in 1988, 1990, and 1992. nih.gov Furthermore, a trend of increasing susceptibility to penicillins, including aspoxicillin, was observed for isolates of S. aureus and Haemophilus influenzae. nih.gov In contrast, an increase in the frequency of highly resistant strains to penicillins, including aspoxicillin, has also been noted. nih.gov

It is important to note that some bacteria have shown decreasing susceptibility. For example, while no penicillin-resistant strains were found among beta-streptococci, there was a trend for decreasing frequency of lower susceptibility or resistance among alpha-streptococci and Streptococcus pneumoniae. nih.gov A high frequency of highly penicillin-resistant strains was observed among Enterococcus faecium. nih.gov

Interactive Table: MIC of Aspoxicillin Against Various Pathogens

Pathogen MIC Value (μg/mL) Year of Study Notes
Actinobacillus pleuropneumoniae ≤ 0.05 (MIC90) 2002 Highly active against 68 isolates. nih.gov
Staphylococcus aureus Consistent MIC80 1985-1992 Trend of increasing susceptibility in some isolates. nih.gov
Enterococcus spp. Consistent MIC80 1985-1992 nih.gov
Escherichia coli Consistent MIC80 1985-1992 nih.gov
Bacteroides fragilis group Consistent MIC80 1985-1992 nih.gov
Haemophilus influenzae - 1988, 1990, 1992 Trend of increasing susceptibility. nih.gov
Streptococcus pneumoniae - 1988, 1990, 1992 Trend for decreasing frequency of lower susceptibility. nih.gov
Enterococcus faecium - 1988, 1990, 1992 High frequency of highly resistant strains. nih.gov

Comparative In Vitro Antimicrobial Activity with Reference Antibiotics.mdpi.comnih.gov

When compared to other antimicrobial agents, aspoxicillin demonstrates competitive activity. In a study evaluating 16 different antimicrobial agents against 68 isolates of Actinobacillus pleuropneumoniae, aspoxicillin, with a MIC90 of ≤ 0.05 microg/ml, was found to be as active as ceftiofur. nih.gov The fluoroquinolones danofloxacin (B54342) and enrofloxacin (B1671348) were the most active compounds with a MIC90 of <0.05 microg/ml. nih.gov The MIC90 values for benzylpenicillin and amoxicillin (B794) were 0.78 units/ml and 0.39 microg/ml, respectively. nih.gov Even against penicillin-resistant isolates of A. pleuropneumoniae, aspoxicillin maintained its activity, with MICs of ≤ 0.05 microg/ml for all susceptible isolates. nih.gov

**Interactive Table: Comparative MIC90 Values Against *Actinobacillus pleuropneumoniae***

Antimicrobial Agent MIC90 Value
Aspoxicillin ≤ 0.05 µg/mL nih.gov
Ceftiofur ≤ 0.05 µg/mL nih.gov
Danofloxacin < 0.05 µg/mL nih.gov
Enrofloxacin < 0.05 µg/mL nih.gov
Benzylpenicillin 0.78 units/mL nih.gov
Amoxicillin 0.39 µg/mL nih.gov

Efficacy in In Vivo Animal Infection Models

In vivo studies are crucial for understanding how a drug behaves in a complex biological system. Aspoxicillin has been evaluated in established murine infection models to assess its efficacy.

Evaluation in Established Murine Infection Models (e.g., Thigh Infection Model).mdpi.com

The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the efficacy of antimicrobial agents. noblelifesci.com In this model, aspoxicillin has been shown to induce a postantibiotic effect (PAE) against Staphylococcus aureus Smith of 5.2 hours. chemsrc.comnih.gov The PAE refers to the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. This in vivo PAE was longer than the 1.7-hour PAE observed in vitro. chemsrc.comnih.gov

Assessment of Bactericidal Efficacy in Animal Host Environments.softbeam.net

The bactericidal efficacy of aspoxicillin in animal models is influenced by its pharmacokinetic properties, such as its half-life. Aspoxicillin has a relatively long half-life of 55 minutes in mouse serum. chemsrc.comnih.gov This extended presence in the body contributes to its ability to suppress bacterial regrowth. Studies have shown that even at sub-minimal inhibitory concentrations (sub-MICs), aspoxicillin can suppress the growth of Staphylococcus aureus. nih.gov When penicillinase was introduced to neutralize the antibiotic, the in-vivo PAE of aspoxicillin decreased from 5.2 hours to 2.7 hours, highlighting the contribution of both the direct PAE and the suppressive effect of residual sub-MIC levels of the drug. nih.gov

Combination Studies with Other Antimicrobial Agents

The use of antibiotics in combination can broaden the spectrum of activity and potentially lead to synergistic effects. nih.govmsdvetmanual.com An in vitro study investigated the combined use of aspoxicillin with three other beta-lactam antibiotics: ceftazidime (B193861), cefmetazole (B193816), and aztreonam (B1666516). chemsrc.com This research aimed to evaluate the efficacy of these combinations against bacteria isolated from abdominal infections, suggesting an interest in exploring the potential benefits of using aspoxicillin as part of a combination therapy regimen. chemsrc.com

Synergistic or Additive Effects in In Vitro Systems (e.g., with Beta-Lactam Preparations)

Aspoxicillin, a beta-lactam antibiotic, has been investigated for its potential synergistic or additive effects when combined with other beta-lactam agents in in vitro settings. The primary rationale for such combinations is to broaden the spectrum of activity, overcome resistance mechanisms, or enhance bactericidal action. The synergy between two beta-lactam antibiotics often arises from their ability to simultaneously target different Penicillin-Binding Proteins (PBPs) within the bacterial cell wall, leading to a more profound disruption of cell wall synthesis. nih.govmerckvetmanual.com

A key mechanism for synergy involves the combination of a beta-lactamase-susceptible beta-lactam with a beta-lactam that is a poor substrate for and a potent inhibitor of the beta-lactamase enzyme. In such pairings, one agent effectively protects the other from enzymatic degradation, allowing it to reach its PBP targets.

Specific research has been conducted to evaluate the in vitro efficacy of Aspoxicillin in combination with other beta-lactams. One study investigated the interactions between aztreonam (AZT) and other antibiotics, including Aspoxicillin. Using a phase-contrast microscopic method, researchers confirmed synergistic effects between aztreonam and Aspoxicillin against specific strains of Escherichia coli and Pseudomonas aeruginosa. nih.govcapes.gov.brscispace.com This observation is significant as it demonstrates the potential for enhanced activity against common Gram-negative pathogens.

Further research, detailed in a Japanese study, explored the in vitro efficacy of combining Aspoxicillin (ASPC) with other beta-lactam preparations, namely ceftazidime (CAZ), cefmetazole (CMZ), and aztreonam (AZT). nih.gov The study focused on bacterial isolates from abdominal infections, suggesting a targeted application for complex polymicrobial infections often encountered in this clinical context. While the specific quantitative outcomes of this study are not detailed here, its existence underscores the scientific interest in these particular combinations.

The below table summarizes the key findings from in vitro studies on the synergistic effects of Aspoxicillin with other beta-lactam antibiotics.

Aspoxicillin Combination Organism(s) Studied Methodology Observed Effect Reference(s)
Aspoxicillin + AztreonamEscherichia coli 177, Pseudomonas aeruginosa 15846Phase-Contrast MicroscopySynergistic nih.govcapes.gov.brscispace.com
Aspoxicillin + Ceftazidime, Cefmetazole, AztreonamBacteria isolated from abdominal infectionsIn Vitro Efficacy StudyInvestigated for combination use nih.gov

Preclinical Evaluation of Combination Therapies

The promising results from in vitro synergy studies have prompted the evaluation of Aspoxicillin-based combination therapies in preclinical animal models. These studies are crucial for understanding the in vivo efficacy and potential therapeutic applications of such combinations before they can be considered for clinical use.

While specific data from preclinical studies focusing solely on Aspoxicillin combination therapy is limited in the available literature, inferences can be drawn from related research. For instance, the same research that confirmed in vitro synergy between Aspoxicillin and aztreonam also conducted preclinical evaluations of aztreonam in combination with other antibiotics. In a mouse model of urinary tract infection caused by P. aeruginosa 15846, the combination of aztreonam and isepamicin (B1207981) demonstrated a synergistic effect. nih.govcapes.gov.br This highlights the methodology used to translate in vitro findings into preclinical models of infection. The prior establishment of in vitro synergy for the Aspoxicillin-aztreonam pair suggests that it would be a candidate for similar in vivo evaluation.

Furthermore, the existence of a clinical study on the combined use of Aspoxicillin and ceftazidime for treating intractable respiratory infections strongly implies that this combination underwent preclinical evaluation in animal models. nih.gov Such preclinical assessments are a standard and necessary step in drug development to establish a basis for safety and efficacy before human trials are initiated. These evaluations would typically involve animal models of respiratory infection to assess outcomes such as bacterial clearance from the lungs and survival rates.

The table below outlines the context for the preclinical evaluation of combination therapies involving Aspoxicillin.

Combination Therapy Preclinical Model Context Relevance/Inference Reference(s)
Aspoxicillin + AztreonamBased on demonstrated in vitro synergy against E. coli and P. aeruginosa. Related combinations (Aztreonam + Isepamicin) tested in mouse UTI models.The established in vitro synergy makes this combination a strong candidate for successful preclinical evaluation in relevant infection models. nih.govcapes.gov.br
Aspoxicillin + CeftazidimeA clinical study on this combination for respiratory infections was conducted.Standard drug development protocols necessitate successful preclinical evaluation in animal models of respiratory infection prior to human clinical trials. nih.gov

Mechanisms of Bacterial Resistance to Aspoxicillin Trihydrate and Strategies for Overcoming Resistance

General Mechanisms of Beta-Lactam Resistance

Bacteria have evolved several key mechanisms to resist the action of beta-lactam antibiotics like aspoxicillin (B1665795). These strategies primarily involve preventing the antibiotic from reaching its target, modifying the target itself, or inactivating the antibiotic molecule.

The primary targets of beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall. nih.govmdpi.com Alterations in these proteins are a significant mechanism of resistance. Bacteria can acquire mutations in the genes encoding PBPs, leading to structural changes in these enzymes. mdpi.com These alterations reduce the binding affinity of beta-lactam antibiotics to the PBPs, rendering the drug less effective at inhibiting cell wall synthesis. mdpi.com Consequently, the bacterium can continue to build and maintain its cell wall, even in the presence of the antibiotic. This type of resistance is particularly prominent in gram-positive bacteria. mdpi.com For instance, resistance in Enterococcus faecium to penicillins has been linked to PBPs. nih.gov In some cases, bacteria may acquire entirely new PBP genes that encode for proteins with a naturally low affinity for beta-lactams. googleapis.com

One of the most common and effective mechanisms of resistance against beta-lactam antibiotics is the production of beta-lactamase enzymes. mdpi.com These enzymes hydrolyze the amide bond in the characteristic four-membered beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. mdpi.com The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacteria. mdpi.com There is a wide variety of beta-lactamases, some with a narrow spectrum of activity and others, known as extended-spectrum beta-lactamases (ESBLs), that can inactivate a broad range of beta-lactam antibiotics. mdpi.com This mechanism is a major cause of resistance in many clinically important bacteria. frontiersin.org

Efflux pumps are protein structures in the bacterial cell membrane that actively transport various substances, including antibiotics, out of the cell. mdpi.comgoogleapis.com By pumping the antibiotic out, these systems prevent it from reaching a high enough intracellular concentration to effectively inhibit its target PBPs. googleapis.com Efflux pumps can be specific to one type of antibiotic or can have a broad substrate range, contributing to multidrug resistance. mdpi.com The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. googleapis.com This mechanism is a common form of both intrinsic and acquired resistance in bacteria. mdpi.com

Enzymatic Inactivation by Beta-Lactamases

Specific Resistance Mechanisms Relevant to Aspoxicillin Trihydrate

While the general mechanisms of beta-lactam resistance apply to aspoxicillin, specific data on resistance to this compound, particularly from preclinical studies, provides a more focused understanding.

Preclinical data on aspoxicillin resistance often comes from surveillance studies of clinical isolates. A study conducted in Japan between 1988 and 1992 analyzed the susceptibility of various clinical isolates to aspoxicillin and other penicillins. The findings indicated that while there was a trend of increasing susceptibility to penicillins, including aspoxicillin, in isolates of Staphylococcus aureus and Haemophilus influenzae, the frequency of strains highly resistant to these antibiotics also increased. nih.gov Notably, a high frequency of highly penicillin-resistant strains was observed among Enterococcus faecium isolates. nih.gov

In another preclinical context, studies on Helicobacter pylori have provided insights into the emergence of resistance. While direct studies on aspoxicillin-resistant H. pylori are limited, research on the closely related amoxicillin (B794) showed that the in vitro frequency of resistant mutants was extremely low (below 10-9). nih.gov This suggests that the development of resistance may require mutations in more than one gene. nih.gov However, amoxicillin-resistant strains of H. pylori have been identified, with one study reporting a primary resistance rate of 25.7% in a cohort of patients in Vietnam. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for amoxicillin against resistant H. pylori isolates from the aforementioned study.

MIC Range for Resistant Isolates (mg/l)Number of Resistant IsolatesTotal Isolates Tested
0.190–1.526101
Data from a study on amoxicillin resistance in H. pylori isolates.. nih.gov

The molecular basis of resistance to aspoxicillin is tied to the genetic determinants that underlie the general resistance mechanisms. For instance, the resistance observed in Enterococcus faecium has been associated with alterations in penicillin-binding proteins (PBPs). nih.gov

Studies on amoxicillin resistance in Helicobacter pylori have identified specific molecular determinants that are likely relevant to aspoxicillin as well. Mutations in the pbp1A gene, which encodes a penicillin-binding protein, have been strongly associated with amoxicillin resistance. nih.gov A study on amoxicillin-resistant H. pylori identified several key amino acid substitutions in the PBP1A protein that were significantly more frequent in resistant strains compared to sensitive ones.

The table below details significant amino acid substitutions in PBP1A found in amoxicillin-resistant H. pylori.

Amino Acid SubstitutionPositionP-value
Phe → Leu366< 0.001
Ser → Arg414< 0.001
Glu/Asn464–4650.009
Val → Met4690.021
Phe → Val473< 0.001
Asp → Glu4790.044
Ser/Ala/Gly595–5960.001
Data from a study on molecular characterization of amoxicillin resistance in H. pylori.. nih.gov

Furthermore, the increased susceptibility observed in some Haemophilus influenzae isolates to penicillins like aspoxicillin was linked to a decrease in the prevalence of beta-lactamase-producing strains, highlighting the role of these enzymes in resistance. nih.gov

Identification of Aspoxicillin-Resistant Strains in Preclinical Settings

Research on Efflux Pump Inhibitors (EPIs) as Potentiators of Aspoxicillin Activity

Bacterial efflux pumps are membrane proteins that actively transport a wide array of substrates, including antibiotics like beta-lactams, out of the cell. nih.govasm.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. The overexpression of these pumps is a significant challenge in antimicrobial therapy. asm.org Research into efflux pump inhibitors (EPIs) aims to counteract this resistance mechanism. By blocking the efflux pumps, EPIs can restore or enhance the activity of existing antibiotics. mdpi.com Given that Aspoxicillin is a beta-lactam antibiotic, it is susceptible to efflux-mediated resistance, and its efficacy could potentially be enhanced by co-administration with an effective EPI. nih.goveuropa.eu

Characterization of Efflux Pump Systems Potentially Affecting Aspoxicillin

Efflux pumps are a major mechanism of intrinsic and acquired resistance in both Gram-negative and Gram-positive bacteria. asm.org While direct studies on Aspoxicillin are limited, the efflux pumps known to transport other beta-lactam antibiotics are the primary candidates for those that potentially reduce its efficacy.

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is the most clinically significant. asm.orgacs.orgresearchgate.net These are typically tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane protein, a periplasmic adaptor protein, and an outer membrane channel. acs.orgmdpi.com They are responsible for the extrusion of a broad range of compounds, including penicillins. mdpi.com

Key RND efflux systems in prominent Gram-negative pathogens include:

In Pseudomonas aeruginosa : This opportunistic pathogen possesses several RND pumps that contribute to its high intrinsic resistance to beta-lactams. asm.org The primary constitutively expressed pump is MexAB-OprM, which exports numerous antibiotics, including penicillins. asm.orgplos.org Other inducible systems like MexCD-OprJ, MexEF-OprN, and MexXY-OprM also play a crucial role in acquired resistance. asm.orgfrontiersin.org

In Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) : The AcrAB-TolC system is the principal multidrug efflux pump in E. coli and has homologs in other species. nih.govasm.org It is known to transport a wide variety of substrates, including beta-lactams. frontiersin.org

In Acinetobacter baumannii : The AdeABC and AdeIJK efflux pumps are significant contributors to multidrug resistance in this pathogen, with substrates that include beta-lactams like carbapenems and penicillins. mdpi.com

In Gram-positive bacteria, such as Staphylococcus aureus, transporters from the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) superfamily are more predominant. nih.govnih.gov While less studied in the context of beta-lactam efflux compared to RND pumps, they are known to contribute to multidrug resistance.

The table below summarizes key efflux pump systems in Gram-negative bacteria that are known to transport beta-lactams and are therefore likely to affect Aspoxicillin.

Efflux Pump SystemBacterial SpeciesFamilyKnown Beta-Lactam Substrates
MexAB-OprM Pseudomonas aeruginosaRNDPenicillins, Cephalosporins, Carbapenems asm.orgnih.gov
MexCD-OprJ Pseudomonas aeruginosaRNDCertain Cephalosporins frontiersin.org
MexEF-OprN Pseudomonas aeruginosaRNDCarbapenems nih.gov
AcrAB-TolC Escherichia coli & other EnterobacteriaceaeRNDPenicillins, Cephalosporins nih.govfrontiersin.org
AdeABC Acinetobacter baumanniiRNDAminoglycosides, β-lactams, Tetracyclines mdpi.com
AdeIJK Acinetobacter baumanniiRNDMeropenem, Imipenem, Ceftazidime (B193861) mdpi.com

Discovery and Development of Novel EPIs

The discovery of EPIs represents a promising strategy to rejuvenate the activity of antibiotics like Aspoxicillin that are susceptible to efflux. frontiersin.org The goal is to develop compounds that can be used in combination with antibiotics to overcome resistance. mdpi.com Research has explored both synthetic molecules and natural products.

Peptidomimetic EPIs: One of the first and most widely studied EPIs is Phenylalanine-arginine β-naphthylamide (PAβN) . nih.gov Discovered in 2001, PAβN is a broad-spectrum EPI that potentiates the activity of multiple classes of antibiotics, including fluoroquinolones and beta-lactams, against Gram-negative bacteria. frontiersin.orgnih.govasm.org It is believed to act as a competitive substrate for RND pumps like MexAB-OprM. asm.orgtandfonline.com Despite its effectiveness in laboratory settings, its clinical development has been hampered by toxicity at concentrations required for efficacy. nih.govnih.gov

Natural Product EPIs: Various compounds derived from natural sources have been investigated for their efflux pump inhibitory activity, often exhibiting less toxicity than synthetic counterparts. nih.gov

Flavonoids: Baicalein , isolated from thyme leaves, has been shown to improve the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactam antibiotics. nih.gov

Alkaloids: Reserpine , an alkaloid from Rauwolfia serpentina, can potentiate the activity of certain antibiotics by inhibiting MFS and ABC transporters, though its clinical use is limited by neurotoxicity. nih.gov

Other Phytochemicals: Compounds like 5'-methoxyhydnocarpin and piperine have also demonstrated EPI activity, enhancing the efficacy of other drugs by inhibiting efflux pumps in various bacteria. nih.gov

The table below highlights some of the discovered EPIs and their characteristics.

Efflux Pump Inhibitor (EPI)Source/ClassTarget Pump Family (Primarily)Notes
Phenylalanine-arginine β-naphthylamide (PAβN) Synthetic / PeptidomimeticRNDBroad-spectrum, well-studied, but has toxicity concerns. frontiersin.orgnih.govnih.gov
1-(1-napthylmethyl)-piperazine (NMP) SyntheticMFS (AcrAB)Potentiates oxacillin (B1211168) in Enterobacteriaceae. frontiersin.org
Reserpine Natural / AlkaloidMFS, ABCPotentiates antibiotics in S. aureus and B. subtilis, but has neurotoxic effects. nih.gov
Baicalein Natural / FlavonoidMFS (NorA)Enhances activity of beta-lactams against MRSA. nih.gov
Piperine Natural / AlkaloidUncharacterizedPotentiates rifampicin (B610482) in Mycobacterium species. nih.gov

Mechanistic Studies of EPI Action and Synergistic Effects with Beta-Lactams

Understanding the mechanism of action of EPIs is crucial for designing effective combination therapies. The primary mechanism by which EPIs potentiate beta-lactam activity is through the inhibition of efflux, leading to an increased intracellular antibiotic concentration. mdpi.com This allows the beta-lactam to reach and saturate its target, the penicillin-binding proteins (PBPs), ultimately leading to cell wall synthesis inhibition and bacterial cell death. researchgate.net

Mechanistic studies have revealed several ways in which EPIs can function:

Competitive Inhibition: Many EPIs, including PAβN, are thought to be substrates of the efflux pumps themselves. tandfonline.com They compete with the antibiotic for binding to the pump, thereby reducing the rate at which the antibiotic is expelled from the cell. nih.govtandfonline.com

Non-competitive Inhibition: Some inhibitors may bind to a site on the pump that is different from the substrate-binding site. This binding can induce a conformational change in the pump, reducing its affinity for the antibiotic substrate. nih.gov

Disruption of Energy Source: Efflux pumps require energy to transport substrates, typically derived from the proton motive force (PMF) or ATP hydrolysis. frontiersin.org Some compounds can act as EPIs by disrupting the energy supply to the pump, rendering it inactive.

Membrane Permeabilization: Certain EPIs have additional modes of action. For example, studies have shown that PAβN can permeabilize the outer membrane of Gram-negative bacteria at higher concentrations. plos.org This action further enhances antibiotic efficacy by increasing its initial influx into the periplasmic space, although this effect is distinct from direct pump inhibition. plos.org

The synergistic effect with beta-lactams is demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with an EPI. mdpi.complos.org This synergy effectively restores the susceptibility of resistant bacterial strains, highlighting the potential of EPIs to extend the lifespan of crucial antibiotics like Aspoxicillin.

Structure Activity Relationships Sar and Molecular Modeling of Aspoxicillin Trihydrate

Elucidation of Structural Requirements for Antimicrobial Potency

The antimicrobial power of Aspoxicillin (B1665795) is intrinsically linked to its specific chemical architecture. As a semi-synthetic penicillin, its core structure, derived from 6-aminopenicillanic acid (6-APA) or amoxicillin (B794), provides the foundational beta-lactam ring necessary for inhibiting bacterial cell wall synthesis. nih.gov However, it is the unique side chain modifications that fine-tune its spectrum of activity and potency.

A pivotal study on asparagine derivatives of aminobenzylpenicillin, which includes Aspoxicillin, shed light on the crucial role of the N4-alkyl-asparaginylaminobenzylpenicillin side chain. nih.gov The introduction of an N4-Methyl-D-asparaginyl moiety to amoxicillin was found to confer a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This modification is a key determinant of Aspoxicillin's enhanced antibacterial profile compared to its parent compounds.

Table 1: Key Structural Features of Aspoxicillin and Their Contribution to Antimicrobial Potency

Structural MoietyContribution to Potency
Beta-Lactam Ring Essential for the mechanism of action, which involves the inhibition of penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis. patsnap.com
N4-Methyl-D-asparaginyl Side Chain Confers a broad spectrum of antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov
p-Hydroxyphenyl Group The hydroxyl group increases the hydrophilicity of the molecule, leading to improved pharmacokinetic properties such as higher serum concentrations and longer persistence. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational methods have become indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern a drug's efficacy. For Aspoxicillin, molecular modeling techniques have been employed to understand its binding to target enzymes and to develop predictive models for its antibacterial activity.

Molecular Docking Studies of Aspoxicillin and its Analogues with Target Enzymes (e.g., PBPs)

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Aspoxicillin binding to Penicillin-Binding Proteins (PBPs). These proteins are crucial for the final steps of peptidoglycan synthesis in bacterial cell walls, and their inhibition by beta-lactam antibiotics like Aspoxicillin leads to bacterial cell death. patsnap.comnih.gov

While specific docking studies focusing solely on Aspoxicillin are not extensively detailed in the provided literature, the general mechanism of penicillin binding to PBPs is well-established. nih.govmdpi.com The beta-lactam ring of the antibiotic mimics the D-Ala-D-Ala substrate of the PBP, leading to the acylation of a serine residue in the active site of the enzyme. nih.gov This forms a stable covalent bond, effectively inactivating the enzyme. mdpi.com Molecular dynamics simulations have been performed to study the interaction of Aspoxicillin with the serine residue (Ser478) of a target enzyme, indicating that it has a good probability of forming a covalent bond. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activity. Several QSAR studies have included Aspoxicillin to build models that can distinguish between compounds with and without antibacterial activity. mdpi.comresearchgate.net

In one such study, a range of "inductive" QSAR descriptors, which are derived from the electronegativities and covalent radii of atoms, were used. mdpi.comresearchgate.net These models, often employing artificial neural networks, have successfully classified a large set of compounds, including Aspoxicillin, with high accuracy (around 93%). mdpi.com The output values from these neural networks for various antibiotics, including Aspoxicillin, demonstrate the model's ability to recognize the "antibiotic-likeness" of a molecule based on its structural properties. researchgate.net These QSAR models can be valuable in screening large virtual libraries of compounds to identify potential new antibiotic candidates. ljmu.ac.uk

Table 2: Example of a QSAR Study Including Aspoxicillin

Study FocusMethodologyKey Finding
Distinguishing Antibacterial ActivityUse of 34 "inductive" QSAR descriptors and Artificial Neural Networks (ANN). mdpi.comresearchgate.netAchieved 93% correct separation of compounds with and without antibacterial activity in a set of 657 compounds. mdpi.com

Prediction of Binding Modes and Key Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. A study involving a 200-nanosecond MD simulation of Aspoxicillin with a target enzyme's active site (containing Ser478) revealed important details about its binding. researchgate.net The simulation showed that Aspoxicillin remains within the active site and frequently approaches the necessary distance for a covalent bond to form with the serine residue. researchgate.net This suggests a favorable binding mode for its inhibitory action. The key interaction is the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the beta-lactam ring.

Rational Design of Novel Aspoxicillin Derivatives with Improved Profiles

The insights gained from SAR and molecular modeling studies provide a strong foundation for the rational design of new Aspoxicillin derivatives with potentially enhanced properties, such as a broader spectrum of activity, increased potency, or improved pharmacokinetic profiles.

Research into the synthesis of asparagine derivatives of aminobenzylpenicillin has been a fruitful area for developing new penicillins. nih.gov The synthesis of N4-alkyl-asparaginylaminobenzylpenicillins, the class to which Aspoxicillin belongs, demonstrated that modifications to the asparagine moiety could influence antibacterial activity. nih.gov This provides a clear pathway for designing novel derivatives by altering the N-alkyl substituent on the asparagine. Furthermore, an improved synthesis route for Aspoxicillin itself has been developed, which could facilitate the production of such derivatives. researchgate.net The goal of such rational design is to create molecules that retain the essential pharmacophore of Aspoxicillin while incorporating features that overcome existing limitations or enhance desired therapeutic properties.

Advanced Analytical Methodologies for Aspoxicillin Trihydrate Research

Chromatographic and Spectroscopic Techniques for Characterization and Purity Assessment

The precise characterization and stringent purity assessment of Aspoxicillin (B1665795) Trihydrate are paramount in pharmaceutical research and development. To this end, a suite of advanced analytical methodologies, primarily centered around chromatographic and spectroscopic techniques, is employed. These methods provide detailed information on the molecular structure, purity, and impurity profiles of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of multiclass antibiotic residues, including penicillins like Aspoxicillin. nih.gov It is widely regarded as a gold standard for drug quality analysis due to its accuracy, specificity, and precision. advancechemjournal.com

Detailed Research Findings:

In the context of analyzing compounds similar to Aspoxicillin, such as Amoxicillin (B794), HPLC methods have been extensively developed and validated according to International Conference on Harmonisation (ICH) guidelines. advancechemjournal.comur.ac.rw A typical HPLC system for this purpose consists of a quaternary low-pressure pump, an autosampler, a solvent degasser, an oven, and a UV detector. ur.ac.rw The separation is commonly achieved on a reversed-phase C18 column. nih.govur.ac.rwnih.gov

For the simultaneous determination of multiple antibiotics, including penicillins, an optimized mobile phase might consist of a mixture of 0.05 M Na₂HPO₄, acetonitrile, and methanol (B129727) in a 70:10:20 (v/v/v) ratio. nih.gov The column temperature is often maintained at 40 °C with a flow rate of 1 mL/min and UV detection at a wavelength of 230 nm. nih.gov Under such conditions, various standard compounds can be eluted within a short timeframe, for instance, 14 minutes. nih.gov

Method validation studies for similar compounds have demonstrated excellent linearity, with correlation coefficients (r²) typically ranging from 0.9983 to 0.9998. nih.govur.ac.rw The precision is also high, with relative standard deviations for repeated analyses being well below 5%. nih.gov The high percentage of recovery, often around 100.6% ± 4%, indicates the exceptional accuracy of the method. advancechemjournal.com The retention time for compounds like Amoxicillin is consistently observed at approximately 3.5 minutes. advancechemjournal.comur.ac.rw

Table 1: Typical HPLC Method Parameters for Penicillin Analysis

ParameterConditionReference
ColumnHypersil BDS-C18 (3 µm, 100 mm × 4 mm) nih.gov
Mobile Phase0.05 M Na₂HPO₄: Acetonitrile: Methanol (70:10:20 v/v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength230 nm nih.gov
Column Temperature40 °C nih.gov
Injection Volume20 μL nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and powerful tools for the definitive structural elucidation of organic molecules, including antibiotics like Aspoxicillin. nih.govspringernature.com When used in conjunction, they provide a comprehensive picture of the molecule's atomic connectivity and mass. nih.gov

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a primary technique for determining the chemical structure of natural products. nih.gov By utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity between atoms can be established, revealing a complete picture of the molecule. nih.gov For complex molecules, various NMR experiments are key to piecing together the structural puzzle. springernature.com In the context of analyzing molecules in solution, protium (B1232500) (¹H) NMR is particularly useful due to its high natural abundance and presence in most organic molecules. mdpi.com

Mass Spectrometry (MS): MS is an extremely sensitive analytical technique that provides precise mass-related data for a wide range of molecules. rfi.ac.uk High-resolution MS can determine the accurate molecular weight of an intact molecular ion, which allows for the confident assignment of a molecular formula. nih.gov Tandem MS (MS/MS) further enables detailed structural characterization by fragmenting the molecular ions into smaller, diagnostic pieces. nih.gov This fragmentation pattern provides crucial information about the molecule's substructures. rfi.ac.uk While MS is powerful, it often requires harmonization with other techniques like NMR for complete structural elucidation. rfi.ac.uk

A novel approach for the simultaneous analysis of Amoxicillin Trihydrate and Dicloxacillin Sodium utilized a single quadrupole mass spectrometer with electrospray ionization (ESI) in negative, selected ion monitoring mode. nih.gov This HPLC-MS method allowed for the separation and quantification of the compounds in just 4 minutes. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the characterization of pharmaceutical compounds like Aspoxicillin Trihydrate, providing information about the functional groups present in the molecule.

Detailed Research Findings:

The IR spectrum of a compound like Amoxicillin Trihydrate reveals characteristic absorption bands corresponding to its various functional groups. scielo.br For instance, the spectrum of Amoxicillin Trihydrate exhibits bands between 3525 and 557 cm⁻¹. scielo.br Specific bands can be assigned to the stretching vibrations of different bonds:

3525 and 3461 cm⁻¹: These small bands are attributed to the crystallization water (-OH stretch) and the amide (-NH stretching), respectively. scielo.br

3178 and 3039 cm⁻¹: These bands are characteristic of the phenol (B47542) (-OH stretching) and aromatic (-CH stretching) groups. scielo.br

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been demonstrated as a sensitive method for the analysis of antibiotic tablets. nih.govbiomedres.us This technique can be used for qualitative analysis by comparing the spectrum of a sample to that of a standard. biomedres.us It has been shown that the FTIR spectra of different amoxicillin samples have similar absorption bands to the standard, confirming the identity of the active ingredient. biomedres.us

Table 2: Characteristic Infrared Absorption Bands for Amoxicillin Trihydrate

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3525Crystallisation water (-OH stretch) scielo.br
3461Amide (-NH stretching) scielo.br
3178Phenol (-OH stretching) scielo.br
3039Aromatic (-CH stretching) scielo.br

Quantitative Bioanalytical Methods in Preclinical Research

The development and validation of robust quantitative bioanalytical methods are crucial for preclinical research involving this compound. These methods are essential for determining the concentration of the drug in various biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies.

Development and Validation of Methods for Aspoxicillin Quantification in Biological Matrices

The accurate quantification of β-lactam antibiotics like Aspoxicillin in biological matrices such as plasma is vital for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govresearchgate.net This requires the development of rapid, reliable, and accurate analytical methods. nih.gov

Detailed Research Findings:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently utilized technique for the quantification of antibiotics in biological samples. nih.govnih.gov A validated LC-MS/MS assay for the simultaneous measurement of several antibiotics, including ampicillin, in human plasma has been developed. nih.gov This method involves a simple protein precipitation step for sample preparation. nih.gov

Validation of these bioanalytical methods is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.net Key validation parameters include selectivity, linearity, recovery, robustness, and stability. researchgate.net For instance, in a validated UHPLC-MS/MS method for quantifying eight antibiotics in dried blood spots (DBS), the lower limits of quantification (LLOQ) were between 0.25 and 2.0 μg/mL, with satisfactory accuracy and precision. nih.gov

The sample preparation for analyzing antibiotics in tissues often involves extraction with a suitable solvent. For example, a method for the simultaneous determination of seven antibiotic residues in chicken tissues used a liquid chromatography method with UV detection. nih.gov

Application of Capillary Zone Electrophoresis–Tandem Mass Spectrometry (CZE-MS/MS) and Other Advanced Techniques

Capillary Electrophoresis (CE), particularly when coupled with mass spectrometry, has emerged as a sustainable and powerful alternative to traditional chromatographic methods for pharmaceutical analysis. nih.govasiapharmaceutics.info

Detailed Research Findings:

A novel Capillary Zone Electrophoresis–Tandem Mass Spectrometry (CZE-MS/MS) method has been developed for the simultaneous quantification of multiple β-lactam antibiotics in plasma. nih.govresearchgate.net This method offers several advantages, including minimal sample consumption and the avoidance of organic solvents, aligning with the principles of green analytical chemistry. nih.govasiapharmaceutics.info

The CZE-MS/MS method typically involves a straightforward sample pretreatment, such as protein precipitation with an organic solvent, and has a relatively short run time of 20 minutes. nih.govresearchgate.net Optimization of the separation conditions is critical. For example, 20 mM ammonium (B1175870) hydrogen carbonate (NH₄HCO₃) has been identified as an optimal background electrolyte (BGE). nih.govresearchgate.net For MS detection, positive electrospray ionization (ESI) mode with a sheath liquid composed of an isopropyl alcohol (IP)/10 mM ammonium formate (B1220265) water solution (50/50, v/v) has been found to be optimal. nih.govresearchgate.net

This advanced technique has demonstrated satisfactory selectivity, linearity, recovery, robustness, and stability in validation studies. researchgate.net The ability of CZE-MS/MS to quantify multiple analytes in a single run makes it a valuable tool for therapeutic drug monitoring, especially in critically ill patients where personalized dosing is crucial. researchgate.net

Table 3: Optimized Conditions for CZE-MS/MS Analysis of β-Lactam Antibiotics

ParameterConditionReference
Background Electrolyte (BGE)20 mM Ammonium Hydrogen Carbonate (NH₄HCO₃) nih.govresearchgate.net
Ionization ModePositive Electrospray Ionization (ESI) nih.govresearchgate.net
Sheath LiquidIsopropyl Alcohol / 10 mM Ammonium Formate (50/50, v/v) nih.govresearchgate.net
Sample PretreatmentProtein precipitation with organic solvent nih.govresearchgate.net
Run Time20 minutes nih.govresearchgate.net

Future Research Directions and Challenges in Aspoxicillin Trihydrate Studies

Exploring Novel Aspoxicillin-Based Antimicrobials with Enhanced Efficacy and Resistance Evasion

A primary avenue for future research lies in the rational design and synthesis of novel antimicrobials based on the Aspoxicillin (B1665795) scaffold. The goal is to develop derivatives with enhanced efficacy against resistant strains and the ability to evade common resistance mechanisms. This involves modifying the core structure of Aspoxicillin to create compounds that may have a broader spectrum of activity or are less susceptible to degradation by bacterial enzymes. patsnap.com

Key research activities in this area should include:

Structural Analogue Synthesis: Creating a library of Aspoxicillin analogues with targeted modifications to improve their binding affinity to penicillin-binding proteins (PBPs) or to protect the beta-lactam ring from enzymatic hydrolysis.

Combination Therapies: Investigating the synergistic effects of Aspoxicillin with other antimicrobial agents or with inhibitors of resistance mechanisms, such as beta-lactamase inhibitors.

Targeting Non-Multiplying Bacteria: Developing Aspoxicillin-based compounds that are effective against non-multiplying or persistent bacteria, which are often tolerant to conventional antibiotics and contribute to chronic infections. nih.gov

Deeper Understanding of Complex Bacterial Resistance Mechanisms Relevant to Aspoxicillin

A thorough comprehension of the mechanisms by which bacteria develop resistance to Aspoxicillin is fundamental to prolonging its effectiveness. While general mechanisms of beta-lactam resistance are known, specific and complex interactions at the molecular level require further investigation. nih.govreactgroup.org

Future research should focus on:

Enzymatic Degradation: Characterizing the specific beta-lactamases that are most effective at hydrolyzing Aspoxicillin and understanding the genetic basis for their expression and dissemination. nih.govwikipedia.org

Target Site Alterations: Investigating mutations in the genes encoding PBPs that lead to reduced binding affinity for Aspoxicillin. reactgroup.orgwikipedia.org This involves identifying specific amino acid substitutions that confer resistance.

Efflux Pumps and Permeability Changes: Studying the role of bacterial efflux pumps in actively transporting Aspoxicillin out of the cell and analyzing changes in the bacterial membrane that decrease its permeability to the antibiotic. reactgroup.org

Genomic and Proteomic Analysis: Utilizing advanced molecular techniques to identify novel resistance genes and regulatory networks that contribute to Aspoxicillin resistance in various bacterial species.

Development of Innovative Preclinical Models for Evaluating Aspoxicillin Trihydrate

The translation of in vitro activity to in vivo efficacy is a significant challenge in antibiotic development. nih.gov Innovative preclinical models that more accurately mimic the complexity of human infections are needed to better predict the clinical success of Aspoxicillin and its derivatives.

Areas for development include:

In Vivo Infection Models: Refining and developing animal models that better represent the pathophysiology of human infections, including those involving biofilms and immunocompromised hosts. nih.gov

Host-Pathogen Interaction Models: Utilizing cellular microbiology techniques to evaluate the impact of Aspoxicillin on the interaction between host cells and bacterial pathogens, including effects on adhesion and invasion. vibiosphen.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more sophisticated PK/PD models to optimize dosing regimens and predict the emergence of resistance. This includes studying the post-antibiotic effect of Aspoxicillin. nih.gov

Biofilm Models: Creating and validating in vitro and in vivo models of biofilm formation to assess the efficacy of Aspoxicillin against these structured communities of bacteria, which are notoriously difficult to eradicate. vibiosphen.com

Integration of 'Omics' Technologies in Aspoxicillin Research (e.g., Proteomics, Metabolomics for target identification or resistance pathways)

The application of 'omics' technologies, such as proteomics and metabolomics, offers a powerful approach to uncover novel drug targets and elucidate complex resistance pathways. researchgate.netmdpi.com These systems-level analyses can provide a holistic view of the bacterial response to Aspoxicillin.

Key applications of 'omics' technologies include:

Target Identification: Using proteomic and metabolomic profiling to identify new cellular targets for Aspoxicillin and its derivatives, potentially leading to the development of drugs with novel mechanisms of action. nih.govtandfonline.comtandfonline.com

Resistance Pathway Elucidation: Employing multi-omics approaches to understand the global changes in gene expression, protein abundance, and metabolic pathways that occur when bacteria are exposed to Aspoxicillin, thereby revealing the intricate networks involved in resistance. nih.govtandfonline.com

Biomarker Discovery: Identifying proteomic or metabolomic biomarkers that can predict Aspoxicillin susceptibility or resistance, which could aid in personalized medicine and antimicrobial stewardship. nih.govresearchgate.net

Integrative Multi-Omics Analysis: Combining genomic, transcriptomic, proteomic, and metabolomic data to build comprehensive models of bacterial physiology and drug response, facilitating a deeper understanding of Aspoxicillin's mode of action and resistance. tandfonline.com

Collaborative Research Initiatives in Combatting Antimicrobial Resistance with this compound

Addressing the global challenge of antimicrobial resistance requires a concerted and collaborative effort from academia, industry, and government. nih.gov Fostering research initiatives focused on Aspoxicillin within this collaborative framework is essential.

Strategies for collaboration include:

Public-Private Partnerships: Establishing partnerships to leverage the drug discovery and development expertise of pharmaceutical companies with the basic research capabilities of academic institutions.

International Research Networks: Creating and participating in global consortia dedicated to AMR research, allowing for the sharing of data, resources, and expertise. microb-r.orgglobalamrhub.orgjpiamr.eu This can accelerate the pace of discovery and ensure that research efforts are aligned with global health priorities. nih.gov

Open-Source Data Platforms: Developing and contributing to open-access databases that compile information on Aspoxicillin resistance mechanisms, clinical isolates, and preclinical data to facilitate broader research and analysis.

Interdisciplinary Research Programs: Promoting collaborations between microbiologists, chemists, clinicians, and data scientists to foster a multidisciplinary approach to tackling the complexities of Aspoxicillin research and AMR. microb-r.org

Q & A

Q. What validated analytical methods are recommended for quantifying Aspoxicillin Trihydrate in bulk and formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 229 nm is a widely validated method. Key parameters include using a C18 column, isocratic elution with a mobile phase of phosphate buffer (pH 3.0) and methanol (50:50 v/v), and a flow rate of 1.0 mL/min. Validation criteria include linearity (r² ≥ 0.999), precision (RSD < 2%), and robustness testing via factorial design . Stability-indicating LC methods are also critical for assessing degradation products under stress conditions (e.g., heat, pH variations) .

Q. What storage conditions ensure this compound stability for long-term research use?

Store below -20°C in airtight containers to prevent hydrolysis and oxidative degradation. Lyophilized forms should be protected from moisture, as water content accelerates decomposition. Stability studies should monitor potency loss using validated assays every 6–12 months under accelerated conditions (40°C/75% RH) .

Q. How are pharmacopeial standards applied to verify this compound purity?

Follow USP/EP guidelines for identity testing (e.g., IR spectroscopy, HPLC retention time matching), assay limits (90–105% potency), and impurity profiling. Use reference standards (e.g., EP Amoxicillin Trihydrate RS) to validate methods. Related compounds (e.g., ampicillin derivatives) must be quantified at ≤0.5% via HPLC with system suitability criteria (theoretical plates ≥ 2000, tailing factor ≤ 2) .

Advanced Research Questions

Q. How can factorial design optimize chromatographic methods for this compound analysis?

Apply Box-Behnken or Central Composite Design (CCD) to evaluate robustness. For example, test mobile phase composition (±5%), flow rate (±0.1 mL/min), and pH (±0.2) as independent variables, with peak area and retention time as responses. ANOVA analysis identifies critical factors (e.g., methanol ratio and flow rate significantly affect retention, while pH has minimal impact) . This reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. What methodologies address contradictions in dissolution profiles of this compound formulations?

Use model-dependent (e.g., Weibull, Higuchi) and model-independent (f1/f2 similarity factors) analyses. For bioequivalence studies, compare dissolution curves at pH 1.2 (gastric) and 6.8 (intestinal) with a minimum of 12 dosage units. Statistical validation via ANOVA (p < 0.05) and Dunnett’s test ensures inter-batch consistency. Non-similar profiles (f2 < 50) require investigating excipient interactions or particle size variability .

Q. How should researchers design studies to resolve discrepancies in impurity profiles across this compound batches?

Employ forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation pathways. Pair LC-MS/MS with orthogonal methods (e.g., capillary electrophoresis) to characterize unknown impurities. Validate specificity by spiking impurities into placebo matrices. Contradictions in impurity levels (e.g., higher diketopiperazine in stressed batches) may indicate inadequate process controls during synthesis .

Q. What strategies ensure robustness in this compound stability studies under varying experimental conditions?

Use a Quality by Design (QbD) framework:

  • Define critical quality attributes (CQAs): Potency, impurities, dissolution rate.
  • Identify critical process parameters (CPPs): Temperature, humidity, excipient ratios.
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with sampling intervals aligned with ICH Q1A guidelines. Statistical tools like Monte Carlo simulations predict shelf-life uncertainty .

Methodological Guidance for Data Interpretation

Q. How to statistically validate this compound bioequivalence between originator and generic formulations?

Perform a two-way crossover study in healthy subjects (n ≥ 24) with washout periods. Measure AUC₀–∞ and Cmax using non-compartmental analysis. Apply log-transformed data with 90% confidence intervals (80–125% for AUC, 75–133% for Cmax). Dissolution profile similarity (f2 ≥ 50) must align with pharmacokinetic outcomes to confirm therapeutic equivalence .

Q. What experimental controls mitigate variability in this compound antimicrobial susceptibility testing?

Standardize inoculum density (0.5 McFarland), use CLSI/EUCAST reference strains (e.g., E. coli ATCC 25922), and validate broth microdilution via growth controls. For contradictory MIC results, confirm β-lactamase activity via nitrocefin hydrolysis assays or genomic analysis of resistance genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.